3,5-Dibromo-2-chloro-6-methylpyridine

Vue d'ensemble

Description

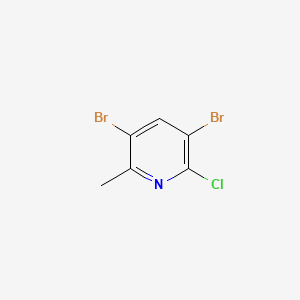

3,5-Dibromo-2-chloro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₄Br₂ClN and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-chloro-6-methylpyridine typically involves the halogenation of 2-chloro-6-methylpyridine. The process includes the following steps:

Bromination: 2-chloro-6-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dibromo-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

Agricultural Chemistry

3,5-Dibromo-2-chloro-6-methylpyridine is primarily used as a pesticide and herbicide . Its effectiveness in controlling various agricultural pests and diseases enhances crop yield and productivity.

Key Findings:

- Studies indicate that halogenated pyridines exhibit significant antimicrobial properties, making them suitable for agricultural applications .

Pharmaceutical Development

In the pharmaceutical sector, this compound serves as an important intermediate in the synthesis of various drugs. It is particularly noted for its potential in developing medications targeting specific diseases.

Case Study:

- Research has demonstrated its efficacy against pathogens, supporting its use in developing antimicrobial agents. Additionally, it has shown promise in reducing inflammatory markers in cell cultures, indicating potential anti-inflammatory applications.

Material Science

The compound is integrated into the formulation of specialty materials , providing improved thermal stability and resistance to degradation. Its unique chemical structure allows for modifications that enhance material properties.

Applications:

- It is used in producing coatings and polymers with enhanced durability and performance characteristics.

Analytical Chemistry

This compound acts as a reagent in various analytical methods. Its ability to interact with other chemical substances aids in the detection and quantification of compounds in complex mixtures.

Use Cases:

- It is employed in chromatographic techniques to separate and analyze different components within a sample.

Environmental Science

Research into this compound also focuses on its potential for environmental remediation , particularly in removing pollutants from soil and water.

Findings:

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-2-chloro-6-methylpyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways . The presence of halogen atoms enhances its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

3,6-Dibromo-2-methylpyridine: Similar in structure but lacks the chlorine atom.

2-Chloro-6-methylpyridine: Lacks the bromine atoms and has different reactivity.

Uniqueness: 3,5-Dibromo-2-chloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a versatile intermediate for various chemical transformations and applications .

Activité Biologique

3,5-Dibromo-2-chloro-6-methylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and comparative efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄Br₂ClN. It features:

- Two bromine atoms at positions 3 and 5

- One chlorine atom at position 2

- One methyl group at position 6

This unique arrangement of halogen substituents contributes to its reactivity and biological properties. The compound's molecular weight is approximately 265.93 g/mol.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound, with promising results against various bacterial and fungal strains.

Bacterial Inhibition

Research indicates that this compound exhibits significant antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values against several Gram-positive and Gram-negative bacteria have been reported. A notable study found that the compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 4.69 to 22.9 µM for different derivatives .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 4.69 - 22.9 |

| S. aureus | 5.64 - 77.38 |

| Bacillus subtilis | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against fungi such as Candida albicans, showing MIC values between 16.69 and 78.23 µM .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of halogen atoms enhances the compound's binding affinity to enzymes involved in metabolic pathways, potentially disrupting their functions.

- Receptor Interaction : Preliminary studies suggest that it may bind to specific receptors, influencing cellular signaling pathways crucial for microbial growth and survival.

Case Studies

Several case studies highlight the effectiveness of this compound in different contexts:

- A study conducted on synthesized derivatives of pyridine compounds revealed that modifications at the halogen positions significantly affected their antimicrobial efficacy, with certain derivatives outperforming traditional antibiotics .

- Another investigation focused on structure-activity relationships (SAR) indicated that compounds with similar halogenation patterns exhibited varying degrees of antibacterial activity, emphasizing the importance of molecular structure in determining biological outcomes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-3,5-dibromo-6-methylpyridine | Contains an amino group; potential for different reactivity | Moderate antibacterial activity |

| 3-Amino-5-bromo-6-methylpyridine | Amino group at position 3; altered binding sites | Variable activity |

| 3,5-Dibromo-6-methylpyridin-2-ol | Hydroxyl group addition; enhanced solubility | Enhanced antifungal activity |

This table illustrates how variations in functional groups and halogen positioning can lead to significant differences in biological activity, highlighting the importance of structural chemistry in drug design.

Propriétés

IUPAC Name |

3,5-dibromo-2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZAQZJMQIXSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650314 | |

| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-58-5 | |

| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.